Ethyl 2-(aminomethyl)-5-(tert-butyl)furan-3-carboxylate

Description

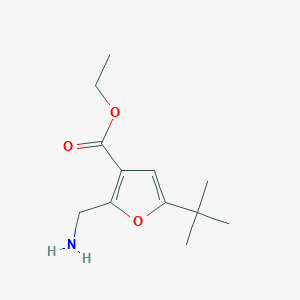

Ethyl 2-(aminomethyl)-5-(tert-butyl)furan-3-carboxylate (Chemical Formula: C₁₂H₁₉NO₃) is a substituted furan derivative characterized by a tert-butyl group at the 5-position and an aminomethyl substituent at the 2-position of the furan ring. Its structure, defined by the SMILES string CCOC(=O)c1cc(oc1CN)C(C)(C)C and InChI key InChI=1S/C12H19NO3/c1-5-15-11(14)8-6-10(12(2,3)4)16-9(8)7-13/h6H,5,7,13H2,1-4H3, highlights its ethyl ester, tertiary alkyl, and primary amine functionalities .

Properties

Molecular Formula |

C12H19NO3 |

|---|---|

Molecular Weight |

225.28 g/mol |

IUPAC Name |

ethyl 2-(aminomethyl)-5-tert-butylfuran-3-carboxylate |

InChI |

InChI=1S/C12H19NO3/c1-5-15-11(14)8-6-10(12(2,3)4)16-9(8)7-13/h6H,5,7,13H2,1-4H3 |

InChI Key |

JXCNRNVAFQVPDO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C(C)(C)C)CN |

Origin of Product |

United States |

Biological Activity

Ethyl 2-(aminomethyl)-5-(tert-butyl)furan-3-carboxylate, a compound featuring a furan ring, an aminomethyl group, and a tert-butyl substituent, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound is characterized by the following structural formula:

Synthesis Methods:

The synthesis of this compound can be achieved through various organic reactions. The most common approach involves the reaction of tert-butyl furan-3-carboxylate with aminomethyl derivatives under controlled conditions to yield the desired product with high purity and yield.

The biological activity of this compound is primarily attributed to its functional groups:

- Aminomethyl Group: Acts as a nucleophile, facilitating interactions with biological macromolecules.

- Furan Ring: Engages in π-π interactions and can form hydrogen bonds, influencing enzyme activity and receptor binding.

The interaction mechanisms suggest that the compound may modulate enzyme activities through specific binding interactions facilitated by its functional groups, making it a candidate for therapeutic applications.

Enzyme Interaction Studies

This compound has been evaluated for its potential as an enzyme inhibitor. Studies indicate that it can inhibit certain enzymes involved in metabolic pathways. For instance, research has shown that compounds with similar structures can affect topoisomerase activity, which is crucial for DNA replication .

Antitumor Activity

Recent studies have highlighted the antitumor potential of related compounds. For example, anthra[2,3-b]furan-3-carboxamides demonstrated significant cytotoxicity against various cancer cell lines, suggesting a possible pathway for this compound to exert similar effects .

Case Studies

- Antiproliferative Activity:

- Neuroprotective Effects:

Research Findings

Scientific Research Applications

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis due to its unique structural features:

- Building Block for Complex Molecules : The aminomethyl group allows for further modifications, making it a useful precursor for synthesizing various derivatives that can exhibit different biological activities.

- Reactivity : The furan ring can participate in various chemical reactions, including electrophilic substitutions and cycloadditions, which are essential for constructing complex organic frameworks .

Synthesis Techniques

Several methods have been developed to synthesize Ethyl 2-(aminomethyl)-5-(tert-butyl)furan-3-carboxylate, including:

- Condensation Reactions : Utilizing furan derivatives with appropriate amines and carboxylic acids.

- Hydrolysis : The compound can be hydrolyzed to yield corresponding acids, which can further react to form amides or other derivatives .

Biological Applications

The biological activities of this compound have been explored in various studies, highlighting its potential as a therapeutic agent.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Mechanism of Action : The compound has shown the ability to form stable complexes with DNA, potentially interfering with DNA replication and transcription processes. This mechanism is crucial for developing new anticancer agents .

- Cell Line Studies : In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of tumor cells at submicromolar concentrations, showcasing their potency .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as an antibiotic or antifungal agent. Its structural similarity to other known antimicrobial compounds supports this potential .

Case Studies and Research Findings

Several case studies have documented the applications of this compound:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Structural Differences

Ethyl 5-(2-Amino-2-oxoethoxy)-2-tert-butylbenzofuran-3-carboxylate (C₁₇H₂₁NO₅)

- Key Features: This benzofuran analog (CAS 384802-65-7) replaces the furan ring with a benzofuran system, increasing aromatic conjugation.

- However, the bulky tert-butyl group in the target compound may confer superior metabolic stability due to steric shielding.

Ethyl 3-Amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate (C₁₁H₁₃F₂NO₃)

- Key Features: This tetrahydrobenzofuran derivative (CAS 1919864-85-9) incorporates a saturated ring system and two fluorine atoms at the 5-position. The amino group is located at the 3-position, altering electronic distribution .

- The saturated ring reduces aromaticity, which may decrease reactivity in electrophilic substitution compared to the unsaturated furan analog.

Heterocycle Core Modifications

Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate (C₁₃H₁₉BO₅)

- Key Features : This boron-containing furan (CAS 1351353-51-9) substitutes the tert-butyl group with a dioxaborolane moiety, enabling participation in Suzuki-Miyaura cross-coupling reactions .

- Implications : The boron group introduces synthetic versatility but reduces steric bulk compared to the tert-butyl substituent. This may lower stability under acidic or oxidative conditions.

Ethyl 2-Amino-5-(2-chlorobenzyl)thiophene-3-carboxylate (C₁₄H₁₄ClNO₂S)

Comparative Data Table

| Compound Name | Formula | Molecular Weight | Key Substituents | Heterocycle | Key Functional Groups |

|---|---|---|---|---|---|

| Target Compound | C₁₂H₁₉NO₃ | 225.28 g/mol | 5-tert-butyl, 2-aminomethyl | Furan | Ethyl ester, primary amine |

| Ethyl 5-(2-amino-2-oxoethoxy)-2-tert-butylbenzofuran-3-carboxylate | C₁₇H₂₁NO₅ | 319.36 g/mol | 5-carbamoylmethoxy, 2-tert-butyl | Benzofuran | Ethyl ester, amide |

| Ethyl 3-amino-5,5-difluoro-tetrahydrobenzofuran-2-carboxylate | C₁₁H₁₃F₂NO₃ | 261.23 g/mol | 5,5-difluoro, 3-amino | Tetrahydrobenzofuran | Ethyl ester, secondary amine |

| Ethyl 5-(dioxaborolane)furan-3-carboxylate | C₁₃H₁₉BO₅ | 278.10 g/mol | 5-dioxaborolane | Furan | Ethyl ester, boronate ester |

| Ethyl 2-amino-5-(2-chlorobenzyl)thiophene-3-carboxylate | C₁₄H₁₄ClNO₂S | 295.78 g/mol | 5-(2-chlorobenzyl), 2-amino | Thiophene | Ethyl ester, chlorobenzyl |

Research Implications and Functional Group Analysis

- Aminomethyl vs. Amino Groups: The primary amine in the target compound (vs. secondary/tertiary amines in analogs) may enhance solubility in aqueous media and serve as a site for further derivatization (e.g., amide bond formation) .

- tert-butyl vs. Boron/Difluoro Groups : The tert-butyl group offers steric protection against enzymatic degradation, whereas boron or fluorine substituents enable distinct reactivity (e.g., cross-coupling or metabolic resistance) .

- Furan vs. Thiophene/Benzofuran Cores : Furan’s higher electronegativity favors hydrogen bonding, while thiophene’s electron-rich core supports charge-transfer interactions. Benzofuran derivatives exhibit enhanced planarity for stacking in crystal lattices or protein binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.